![molecular formula C17H26N2O3S2 B4446972 N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B4446972.png)
N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as BMS-204352, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Mechanism of Action
N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide acts as an inhibitor of various enzymes and receptors, including matrix metalloproteinases and angiotensin-converting enzyme. The compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a crucial role in various pathological conditions such as cancer and inflammation.
Biochemical and Physiological Effects
N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the activity of matrix metalloproteinases, which can lead to a decrease in the breakdown of extracellular matrix proteins and a decrease in tumor growth and inflammation. N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of angiotensin-converting enzyme, which can lead to a decrease in blood pressure and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments, including its small molecular size, high potency, and selectivity. However, the compound has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the study of N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of matrix metalloproteinases and angiotensin-converting enzyme. Another potential direction is the evaluation of the compound's therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, further studies are needed to investigate the compound's pharmacokinetic properties and safety profile in preclinical and clinical studies.
Conclusion
In conclusion, N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The compound acts as an inhibitor of various enzymes and receptors, including matrix metalloproteinases and angiotensin-converting enzyme, and has several advantages and limitations for lab experiments. Further studies are needed to investigate the compound's therapeutic potential and safety profile in preclinical and clinical studies.
Scientific Research Applications
N-(sec-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. The compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors, including matrix metalloproteinases and angiotensin-converting enzyme.
properties
IUPAC Name |
N-butan-2-yl-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-4-13(2)18-24(21,22)14-8-9-16(23-3)15(12-14)17(20)19-10-6-5-7-11-19/h8-9,12-13,18H,4-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBRXFOGMKACJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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